N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Overview
Description
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1,3-dimethyl-1H-pyrazole-4-carbohydrazide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1,3-dimethyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the bromo-substituted pyrazole ring. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1,3-dimethyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1,3-dimethyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-1,3-dimethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with similar bromo substitution but lacking the additional functional groups present in the target compound.
3,5-Diaryl-4-bromo-1H-pyrazoles: Compounds with similar pyrazole rings but different aryl substitutions.
Uniqueness
Its bromo-substituted pyrazole ring and carbohydrazide moiety make it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
N'-[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]-1,3-dimethylpyrazole-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6O2/c1-8(5-20-6-10(14)4-15-20)12(21)16-17-13(22)11-7-19(3)18-9(11)2/h4,6-8H,5H2,1-3H3,(H,16,21)(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDAFYVJASVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NNC(=O)C(C)CN2C=C(C=N2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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